molecular formula C30H43N11O5 B10847827 cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-)

cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-)

Cat. No.: B10847827
M. Wt: 637.7 g/mol
InChI Key: SSVKJORMBVSSPN-DZWOVHDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide designed to target the CXCR4 chemokine receptor, a key player in immune regulation, cancer metastasis, and HIV entry . Its structure incorporates alternating D- and L-configured residues, including D-alanine (D-Ala), D-arginine (D-Arg), L-arginine (L-Arg), L-3-(1-naphthyl)alanine (L-Nal), and glycine (Gly). This stereochemical diversity enhances receptor binding specificity and metabolic stability compared to linear peptides.

Properties

Molecular Formula

C30H43N11O5

Molecular Weight

637.7 g/mol

IUPAC Name

2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C30H43N11O5/c1-17-25(43)37-16-24(42)39-23(15-18-10-11-19-6-2-3-7-20(19)14-18)28(46)41-22(9-5-13-36-30(33)34)27(45)40-21(26(44)38-17)8-4-12-35-29(31)32/h2-3,6-7,10-11,14,17,21-23H,4-5,8-9,12-13,15-16H2,1H3,(H,37,43)(H,38,44)(H,39,42)(H,40,45)(H,41,46)(H4,31,32,35)(H4,33,34,36)/t17-,21-,22+,23+/m1/s1

InChI Key

SSVKJORMBVSSPN-DZWOVHDNSA-N

Isomeric SMILES

C[C@@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Cyclic RGD Peptides (Integrin-Targeting)

Cyclo(RGD-DTyr-K) and related RGD-containing peptides target integrins, which mediate cell adhesion and signaling . Unlike cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-), RGD peptides feature the Arg-Gly-Asp motif and exhibit distinct biological roles:

  • Mechanistic Difference : While CXCR4 inhibitors block chemokine-mediated pathways, RGD peptides disrupt extracellular matrix interactions, influencing angiogenesis and tumor growth .
  • Structural Simplicity : Most RGD peptides are cyclic pentapeptides with fewer stereochemical variations, leading to broader receptor cross-reactivity .

Naturally Occurring Cyclic Dipeptides (Diketopiperazines)

Natural cyclic dipeptides, such as cyclo(L-Pro-L-Tyr) and cyclo(Pro-Trp) , are simpler in structure and function:

  • Cyclo(L-Pro-L-Tyr) : This antifungal agent targets the fungal plasma membrane ATPase Pma1, confirmed via NMR-based stereochemical analysis .
  • Cyclo(Pro-Trp): Acts as a biosynthetic precursor for notoamide alkaloids in Aspergillus species, highlighting metabolic roles distinct from synthetic therapeutic peptides .

Opioid Receptor-Targeting Cyclic Peptides

Dynorphin A analogs, such as cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2, demonstrate high κ-opioid receptor affinity (Ki <1 nM) but lack selectivity over μ- and δ-opioid receptors . In contrast, cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) achieves high CXCR4 selectivity through strategic D/L-residue placement and side-chain optimization .

Key Research Findings

  • Stereochemistry Matters : The D-configuration of Ala and Arg residues in cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) prevents enzymatic degradation, enhancing plasma stability compared to all-L analogs .
  • Activity vs. Complexity : Larger cyclic peptides (e.g., pentapeptides) exhibit higher target specificity than diketopiperazines, which often have broad but weak bioactivity .
  • Synthetic Advantages : Engineered residues like L-Nal improve hydrophobic interactions with CXCR4’s binding pocket, a feature absent in natural cyclic dipeptides .

Preparation Methods

Resin Loading and Initial Coupling

  • Resin Selection : Wang resin or Rink amide resin is typically used for C-terminal carboxylic acid or amide groups, respectively.

  • First Amino Acid : Glycine (Gly) is loaded onto the resin via standard Fmoc-protected amino acid activation (e.g., HBTU, HOBt, or HATU).

  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF between couplings.

Sequential Coupling of Amino Acids

The sequence Gly → L-Nal → L-Arg → D-Arg → D-Ala is assembled in reverse order due to SPPS’s C-to-N terminus synthesis:

  • L-Nal (3-(2-naphthyl)alanine) : Coupled using Fmoc-L-Nal-OH with HATU/DIPEA.

  • L-Arg : Fmoc-L-Arg(Pbf)-OH is activated with HBTU/HOBt to prevent side-chain guanidino group reactions.

  • D-Arg : Fmoc-D-Arg(Pbf)-OH is introduced under identical conditions to L-Arg.

  • D-Ala : Fmoc-D-Ala-OH is coupled with DIC/Oxyma Pure.

Critical Optimization Factors

ParameterOptimal ConditionRationaleSource
Coupling Time30–60 minutesEnsures full activation of activated ester
SolventDMF or NMPEnhances solubility of bulky residues
BaseDIPEA or NMMFacilitates deprotonation of activated intermediates

Cyclization Strategies

Cyclization of the linear peptide to form the cyclic structure is the most challenging step. Two approaches are commonly employed:

Chemical Cyclization

  • Reagents : Carbodiimides (e.g., DCC, HATU) with additives like HOBt or Oxyma Pure.

  • Conditions : Pseudodilution (e.g., 0.1 mM peptide concentration in DMF or DCM) to minimize oligomerization.

  • Example Protocol :

    • Linear peptide resin is treated with TFA cocktails (e.g., 95% TFA, 2.5% TIPS, 2.5% water) to cleave side-chain protecting groups and release the peptide.

    • Cyclization is performed in DMF at 0°C for 24–48 hours using HATU and DIEA.

Yield Considerations

ApproachYield RangeAdvantageLimitationSource
Solution-Phase20–40%Better control over stoichiometryLow efficiency for small rings
Solid-Phase30–50%Simplified purificationRisk of resin-bound byproducts

Enzymatic Cyclization

While enzymatic methods (e.g., using peptidyl ligases) are less common for arginine-rich peptides, they offer stereochemical precision. For example:

  • Enzyme : Argininosuccinate lyase (ASL) from Saccharomyces cerevisiae reversibly catalyzes arginine-fumarate addition, but its utility in cyclization is untested.

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18 or C4 reversed-phase columns.

  • Mobile Phase : Gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.

  • Detection : UV at 214 nm or 280 nm (for Nal absorption).

Purification StepConditionsPurity (HPLC)Source
Crude IsolationHPLC (0–100% B in 60 min)>70%
Final PurificationRechromatography with optimized gradient>95%

Structural Validation

TechniqueKey DataSource
ESI-MS m/z = [M+H]+ calculated vs. observed
1H NMR NOESY/ROESY for cyclic conformation
CD Spectroscopy β-turn or helical structure analysis

Critical Challenges and Solutions

Stereochemical Control

  • D-Ala and D-Arg : Fmoc-protected D-amino acids are used to ensure correct stereochemistry during SPPS.

  • Racemization Risk : Maintaining low pH (<7) during cyclization minimizes epimerization.

Cyclization Efficiency

  • Pseudodilution : Reduces intramolecular vs. intermolecular reactions.

  • Microwave Assistance : Accelerates reaction kinetics (e.g., 60°C for 30 minutes).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Fmoc SPPS + HATU High purity, scalableModerate cyclization yields
Enzymatic Stereochemical precisionLimited substrate scope
Solid-Phase Cyclization Simplified workflowResidual resin-bound impurities

Data Tables

Table 1: Synthesis Parameters for Analogous Cyclic Peptides

CompoundCyclization YieldPurity (HPLC)Reference
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)35%95%
Cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-)25%90%
Cyclo(-D-Ala-Arg-Nal-Gly-)40%98%

Table 2: IC50 Values for Related CXCR4 Antagonists

CompoundIC50 (nM)TargetReference
FC131 (Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-))126 ± 68CXCR4
FC122 (Cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-))37 ± 20CXCR4

Q & A

Q. What protocols validate the absence of endotoxins in cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) samples for in vivo studies?

  • Methodological Answer : Perform Limulus amebocyte lysate (LAL) assays with sensitivity ≤0.01 EU/mL. Pre-treat samples with polymyxin B to neutralize endotoxins. Confirm via spike-recovery experiments and parallel analysis with endotoxin-free buffers .

Cross-Disciplinary Considerations

Q. How does cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) interact with host microbiota in pharmacokinetic studies?

  • Methodological Answer : Use gnotobiotic mouse models to isolate microbial contributions. Metabolomic profiling (GC-MS/LC-MS) identifies microbial biotransformation products. Compare bioavailability in conventional vs. antibiotic-treated cohorts .

Q. What ethical frameworks apply to in vivo testing of cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-)?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via 3R principles (Replacement, Reduction, Refinement). Document adverse events and humane endpoints in protocols reviewed by ethics committees .

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